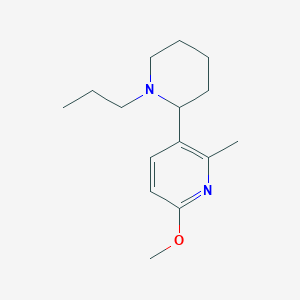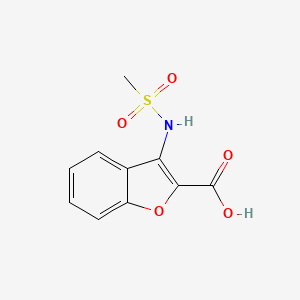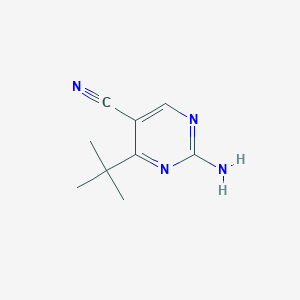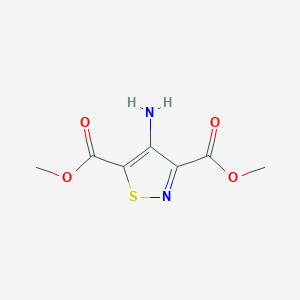
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by the introduction of the methoxy and propyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy and propyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
6-メトキシ-2-メチル-3-(1-プロピルピペリジン-2-イル)ピリジンは、以下のようなさまざまな科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生物学的標的との相互作用について研究されています。
医学: その潜在的な治療効果と薬理学的特性について研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
6-メトキシ-2-メチル-3-(1-プロピルピペリジン-2-イル)ピリジンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、受容体や酵素に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、その使用の特定の状況によって異なります。
類似化合物との比較
類似化合物
ピペリジン: 窒素原子1個を含む6員環を持つ母体化合物。
置換ピペリジン: メチル基、エチル基、メトキシ基など、ピペリジン環にさまざまな置換基を持つ化合物。
独自性
6-メトキシ-2-メチル-3-(1-プロピルピペリジン-2-イル)ピリジンは、その特定の置換パターンにより、他のピペリジン誘導体とは異なる化学的および生物学的特性を持つため、ユニークです。
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
6-methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2O/c1-4-10-17-11-6-5-7-14(17)13-8-9-15(18-3)16-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3 |
InChIキー |
DVSUXCXPIZWDQH-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=C(N=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)






![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)




